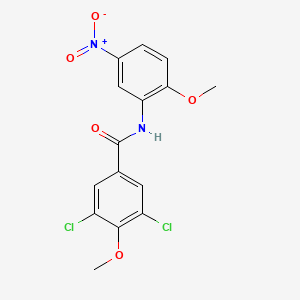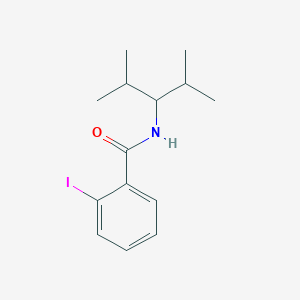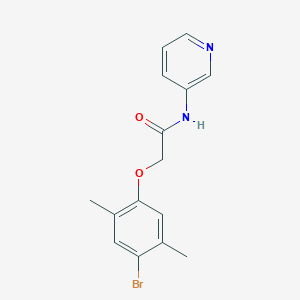
2-(4-bromo-2,5-dimethylphenoxy)-N-pyridin-3-ylacetamide
概要
説明
2-(4-Bromo-2,5-dimethylphenoxy)-N-pyridin-3-ylacetamide is an organic compound with the molecular formula C15H15BrN2O2 This compound is characterized by the presence of a bromo-substituted phenoxy group and a pyridinylacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2,5-dimethylphenoxy)-N-pyridin-3-ylacetamide typically involves the reaction of 4-bromo-2,5-dimethylphenol with pyridine-3-ylacetic acid in the presence of a coupling reagent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems.
化学反応の分析
Types of Reactions
2-(4-Bromo-2,5-dimethylphenoxy)-N-pyridin-3-ylacetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The phenoxy and pyridinyl groups can participate in oxidation and reduction reactions, respectively.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce phenolic compounds.
科学的研究の応用
2-(4-Bromo-2,5-dimethylphenoxy)-N-pyridin-3-ylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(4-bromo-2,5-dimethylphenoxy)-N-pyridin-3-ylacetamide involves its interaction with specific molecular targets. The bromo-substituted phenoxy group can interact with enzymes or receptors, potentially inhibiting their activity. The pyridinylacetamide moiety may also play a role in binding to biological targets, affecting various cellular pathways .
類似化合物との比較
Similar Compounds
4-Bromo-2,5-dimethylaniline: Similar in structure but lacks the pyridinylacetamide moiety.
2-Chloro-4,6-dimethylaniline: Contains a chloro group instead of a bromo group.
4-tert-Butylaniline: Features a tert-butyl group instead of a bromo group.
Uniqueness
2-(4-Bromo-2,5-dimethylphenoxy)-N-pyridin-3-ylacetamide is unique due to the combination of a bromo-substituted phenoxy group and a pyridinylacetamide moiety. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above .
特性
IUPAC Name |
2-(4-bromo-2,5-dimethylphenoxy)-N-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-10-7-14(11(2)6-13(10)16)20-9-15(19)18-12-4-3-5-17-8-12/h3-8H,9H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOAZZNIDOOOAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)OCC(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-fluorophenyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3498671.png)

![methyl 3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3498688.png)
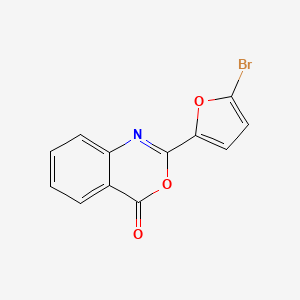

![(5E)-5-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-1-(4-FLUOROPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B3498714.png)
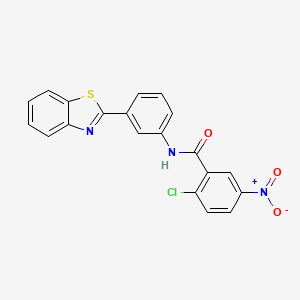
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-5-bromo-2-methoxy-3-methylbenzamide](/img/structure/B3498723.png)
![4-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoic acid](/img/structure/B3498728.png)
![2-[(3,5-dichloro-4-methoxybenzoyl)amino]benzoic acid](/img/structure/B3498742.png)
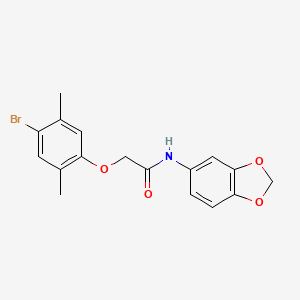
![5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-2-methyl-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B3498761.png)
